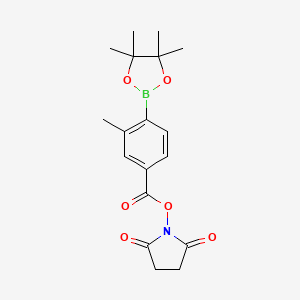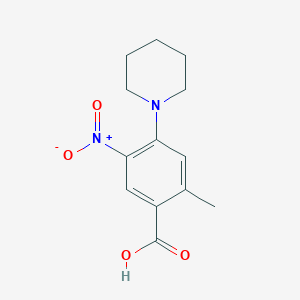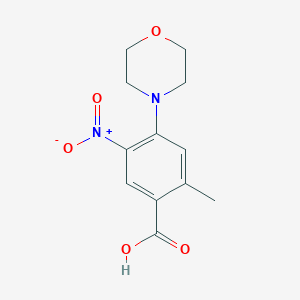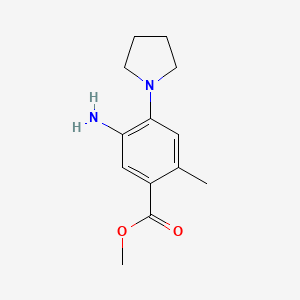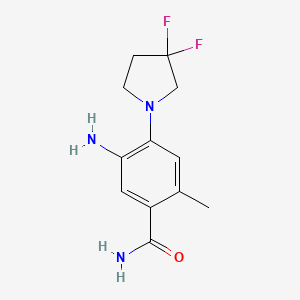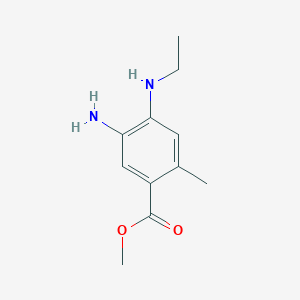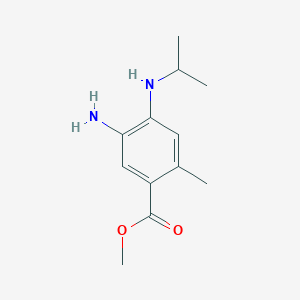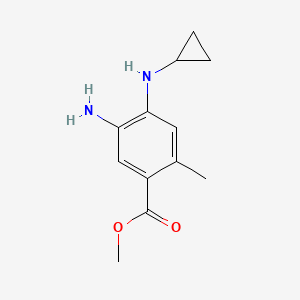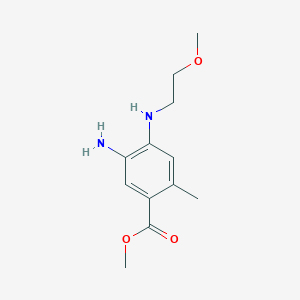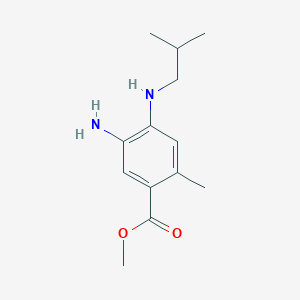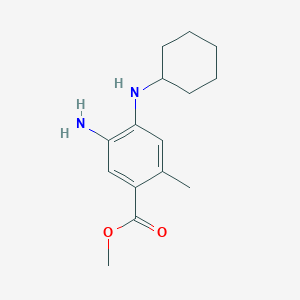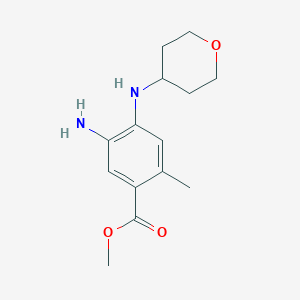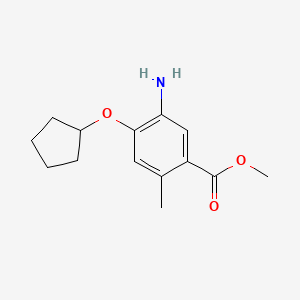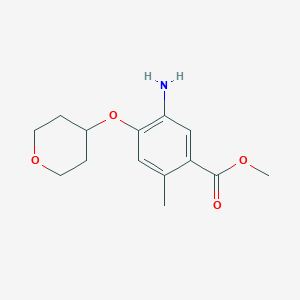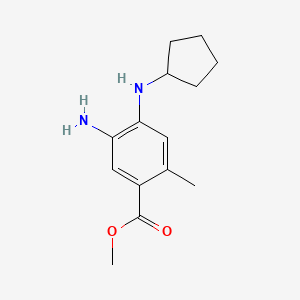
Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate is an organic compound with a complex structure that includes an amino group, a cyclopentylamino group, and a methyl ester group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination Reaction: : The synthesis of Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate typically begins with the nitration of methyl 2-methylbenzoate to introduce a nitro group at the 5-position. This is followed by reduction of the nitro group to an amino group using a reducing agent like iron powder in acidic conditions.
-
Cyclopentylamination: : The next step involves the introduction of the cyclopentylamino group. This can be achieved through a nucleophilic substitution reaction where the amino group at the 5-position reacts with cyclopentylamine under reflux conditions.
-
Esterification: : The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions would be essential to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The amino groups in Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate can undergo oxidation to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : The compound can be reduced to form various derivatives, such as the corresponding hydroxylamine or amine derivatives, using reducing agents like lithium aluminum hydride.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorine, bromine, Lewis acids like aluminum chloride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it useful in the development of new synthetic methodologies.
Biology
This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs.
Industry
In the materials science industry, this compound could be used in the synthesis of new polymers or materials with unique properties. Its functional groups allow for the formation of strong intermolecular interactions, which could be exploited in the design of new materials.
Mechanism of Action
The mechanism by which Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The amino groups could form hydrogen bonds with biological targets, while the aromatic ring could participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-methylbenzoate: Lacks the cyclopentylamino group, making it less sterically hindered and potentially less selective in biological interactions.
Methyl 4-amino-2-methylbenzoate: Similar structure but with the amino group in a different position, which could affect its reactivity and interactions.
Cyclopentylamine derivatives: Compounds with similar cyclopentylamino groups but different aromatic backbones.
Uniqueness
Methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate is unique due to the presence of both an amino group and a cyclopentylamino group on the same aromatic ring. This combination of functional groups provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-amino-4-(cyclopentylamino)-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-9-7-13(16-10-5-3-4-6-10)12(15)8-11(9)14(17)18-2/h7-8,10,16H,3-6,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZGTFFJNGLEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
